molecular formula C17H16BrN3O3 B11553036 (3E)-N-(4-bromophenyl)-3-{2-[(2-hydroxyphenyl)carbonyl]hydrazinylidene}butanamide

(3E)-N-(4-bromophenyl)-3-{2-[(2-hydroxyphenyl)carbonyl]hydrazinylidene}butanamide

Cat. No.: B11553036
M. Wt: 390.2 g/mol
InChI Key: XPLRTHBGXTZQRM-RGVLZGJSSA-N
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Description

(3E)-N-(4-BROMOPHENYL)-3-{[(2-HYDROXYPHENYL)FORMAMIDO]IMINO}BUTANAMIDE is a complex organic compound characterized by its unique structure, which includes a bromophenyl group, a hydroxyphenyl group, and a butanamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3E)-N-(4-BROMOPHENYL)-3-{[(2-HYDROXYPHENYL)FORMAMIDO]IMINO}BUTANAMIDE typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Bromophenyl Intermediate: The initial step involves the bromination of aniline to form 4-bromoaniline.

    Coupling with Hydroxyphenyl: The 4-bromoaniline is then coupled with 2-hydroxybenzaldehyde under acidic conditions to form a Schiff base.

    Amidation: The Schiff base is then reacted with butanoyl chloride in the presence of a base such as triethylamine to form the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent control of reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

(3E)-N-(4-BROMOPHENYL)-3-{[(2-HYDROXYPHENYL)FORMAMIDO]IMINO}BUTANAMIDE undergoes several types of chemical reactions:

    Oxidation: The hydroxy group can be oxidized to a ketone using oxidizing agents like potassium permanganate.

    Reduction: The imine group can be reduced to an amine using reducing agents such as sodium borohydride.

    Substitution: The bromine atom can be substituted with other nucleophiles like amines or thiols under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

Major Products

    Oxidation: Formation of a ketone derivative.

    Reduction: Formation of an amine derivative.

    Substitution: Formation of substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(3E)-N-(4-BROMOPHENYL)-3-{[(2-HYDROXYPHENYL)FORMAMIDO]IMINO}BUTANAMIDE has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique structural features.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of (3E)-N-(4-BROMOPHENYL)-3-{[(2-HYDROXYPHENYL)FORMAMIDO]IMINO}BUTANAMIDE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzyme activity. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    (3E)-N-(4-CHLOROPHENYL)-3-{[(2-HYDROXYPHENYL)FORMAMIDO]IMINO}BUTANAMIDE: Similar structure but with a chlorine atom instead of bromine.

    (3E)-N-(4-FLUOROPHENYL)-3-{[(2-HYDROXYPHENYL)FORMAMIDO]IMINO}BUTANAMIDE: Similar structure but with a fluorine atom instead of bromine.

Uniqueness

The presence of the bromine atom in (3E)-N-(4-BROMOPHENYL)-3-{[(2-HYDROXYPHENYL)FORMAMIDO]IMINO}BUTANAMIDE imparts unique chemical properties, such as increased reactivity in substitution reactions and potential biological activity. This makes it distinct from its chloro and fluoro analogs, which may have different reactivity and biological profiles.

Properties

Molecular Formula

C17H16BrN3O3

Molecular Weight

390.2 g/mol

IUPAC Name

N-[(E)-[4-(4-bromoanilino)-4-oxobutan-2-ylidene]amino]-2-hydroxybenzamide

InChI

InChI=1S/C17H16BrN3O3/c1-11(10-16(23)19-13-8-6-12(18)7-9-13)20-21-17(24)14-4-2-3-5-15(14)22/h2-9,22H,10H2,1H3,(H,19,23)(H,21,24)/b20-11+

InChI Key

XPLRTHBGXTZQRM-RGVLZGJSSA-N

Isomeric SMILES

C/C(=N\NC(=O)C1=CC=CC=C1O)/CC(=O)NC2=CC=C(C=C2)Br

Canonical SMILES

CC(=NNC(=O)C1=CC=CC=C1O)CC(=O)NC2=CC=C(C=C2)Br

Origin of Product

United States

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